molecular formula C10H7ClFNS B176416 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole CAS No. 113264-13-4

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Cat. No. B176416
M. Wt: 227.69 g/mol
InChI Key: HJJPMUWLLCPTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole (CMFT) is a compound of the thiazole class of heterocyclic compounds that has been studied for its potential applications in a variety of scientific and medical research fields. CMFT is a small molecule with a molecular weight of 213.55 g/mol, and it has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-fungal properties. In addition, CMFT has been studied for its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease.

Mechanism Of Action

The exact mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is not yet fully understood. However, it is believed that 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole may act as an antioxidant, as it has been found to scavenge free radicals and inhibit lipid peroxidation. In addition, 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, suggesting that it may act as an anti-inflammatory agent. 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has also been found to inhibit the activity of cyclooxygenase-2, suggesting that it may act as an analgesic.

Biochemical And Physiological Effects

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anti-fungal properties. In addition, 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has been found to possess antioxidant activity, as it has been found to scavenge free radicals and inhibit lipid peroxidation. 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has also been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to inhibit the activity of cyclooxygenase-2.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in laboratory experiments include its availability in a variety of forms, including powder, solution, and suspension, as well as its relatively low cost. In addition, 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a small molecule, which makes it easy to work with in laboratory experiments. The main limitation of using 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for research on 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole include further studies into its mechanism of action, as well as its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease. In addition, further studies into the biochemical and physiological effects of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole, as well as its potential applications in the treatment of obesity, diabetes, and cardiovascular diseases, should be conducted. Finally, further studies into the advantages and limitations of using 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in laboratory experiments should be conducted in order to optimize its use in laboratory experiments.

Scientific Research Applications

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has been studied for its potential applications in a variety of scientific and medical research fields. In particular, it has been studied for its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease. 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has also been studied for its anti-inflammatory, analgesic, and anti-fungal properties. In addition, 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has been studied for its potential applications in the treatment of obesity, diabetes, and cardiovascular diseases.

properties

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPMUWLLCPTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366558
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

CAS RN

113264-13-4
Record name 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was synthesized from 4-fluorothiobenzamide and 1,3-dichloroacetone as described in example 39 step 1 (0.65 g, yield 89%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.96-7.93 (m, 2H), 7.30 (s, 1H), 7.16-7.12 (t, J=8.7 Hz, 2H), 4.75 (s, 2H). MS (ESI) m/z: Calculated for C10H7ClFNS: 227.00. found: 228.0 (M+H)+.
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